

# Total Synthesis of Methyl 3-hydroxy-8-methyldecanoate: An Application and Protocol Guide

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## Compound of Interest

Compound Name:	<i>Methyl 3-hydroxy-8-methyldecanoate</i>
CAS No.:	62675-84-7
Cat. No.:	B14517197

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This comprehensive guide provides a detailed protocol for the total synthesis of **methyl 3-hydroxy-8-methyldecanoate**, a chiral molecule of interest in the fields of natural product synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind procedural choices, and methods for stereochemical control.

## Introduction

**Methyl 3-hydroxy-8-methyldecanoate** is a fatty acid ester characterized by a hydroxyl group at the C3 position and a methyl branch at the C8 position. The stereochemistry at these centers is crucial for its biological activity, necessitating a synthetic approach with precise control over the formation of these chiral centers. This guide outlines a robust and efficient synthetic pathway, divided into two main stages: the construction of the C11 carbon backbone with the C8 methyl branch, and the stereoselective introduction of the C3 hydroxyl group.

The chosen strategy involves the synthesis of methyl 8-methyldecanoate as a key intermediate, followed by the formation of a  $\beta$ -keto ester and its subsequent asymmetric reduction to yield the desired 3-hydroxy product with high enantiomeric excess. This approach is selected for its reliability, scalability, and the well-documented nature of the key transformations.

## Synthetic Strategy Overview

The retrosynthetic analysis of **methyl 3-hydroxy-8-methyldecanoate** reveals a logical disconnection at the C3-C4 bond, suggesting a precursor such as methyl 3-oxo-8-methyldecanoate. This  $\beta$ -keto ester can be obtained from methyl 8-methyldecanoate. The synthesis of the C11 branched-chain backbone can be achieved through a Grignard coupling reaction.

Target [label="Methyl 3-hydroxy-8-methyldecanoate"]; Intermediate2 [label="Methyl 3-oxo-8-methyldecanoate"]; Intermediate1 [label="Methyl 8-methyldecanoate"]; Precursor1 [label="8-Methyldecanoic Acid"]; Precursor2 [label="Commercially Available Starting Materials"];

Target -> Intermediate2 [label="Asymmetric Reduction"]; Intermediate2 -> Intermediate1 [label="Claisen Condensation"]; Intermediate1 -> Precursor1 [label="Esterification"]; Precursor1 -> Precursor2 [label="Grignard Coupling & Oxidation"]; }

Overall synthetic workflow for **methyl 3-hydroxy-8-methyldecanoate**.

## Part 1: Synthesis of the C11 Backbone: Methyl 8-Methyldecanoate

This part of the protocol focuses on the construction of the branched alkyl chain and its conversion to the corresponding methyl ester. The synthesis starts from commercially available 6-chloro-1-hexanol and involves a Grignard reaction to introduce the 8-methyl group.<sup>[1]</sup>

## Experimental Protocol: Synthesis of 8-Methyldecanal

A practical synthesis of 8-methyldecanal has been reported, starting from 6-chloro-1-hexanol.<sup>[2]</sup> This aldehyde serves as a direct precursor to the desired carboxylic acid. The key steps involve protection of the hydroxyl group, Grignard reagent formation and coupling, deprotection, and oxidation.<sup>[1]</sup>

## Step 1: Oxidation of 8-Methyldecanal to 8-Methyldecanoic Acid

The synthesized 8-methyldecanal is oxidized to the corresponding carboxylic acid.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
8-Methyldecanal	170.30	10.0 g	58.7
Jones Reagent (CrO <sub>3</sub> /H <sub>2</sub> SO <sub>4</sub> )	-	As needed	-
Acetone	58.08	200 mL	-
Diethyl ether	74.12	300 mL	-
Saturated NaCl solution	-	100 mL	-
Anhydrous MgSO <sub>4</sub>	120.37	10 g	-

Procedure:

- Dissolve 8-methyldecanal (10.0 g, 58.7 mmol) in 200 mL of acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0 °C in an ice bath.
- Slowly add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange to green. Continue adding the reagent until the orange color persists.
- Stir the reaction mixture for an additional 2 hours at room temperature.
- Quench the reaction by adding isopropanol until the green color returns.
- Remove the acetone under reduced pressure.

- Extract the aqueous residue with diethyl ether (3 x 100 mL).
- Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure to yield crude 8-methyldecanoic acid.[3]

## Step 2: Esterification to Methyl 8-Methyldecanoate

The crude 8-methyldecanoic acid is converted to its methyl ester.[4]

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
8-Methyldecanoic Acid	186.29	~10.9 g	~58.7
Methanol	32.04	150 mL	-
Concentrated H <sub>2</sub> SO <sub>4</sub>	98.08	2 mL	-
Saturated NaHCO <sub>3</sub> solution	-	100 mL	-
Diethyl ether	74.12	200 mL	-
Anhydrous Na <sub>2</sub> SO <sub>4</sub>	142.04	10 g	-

Procedure:

- Dissolve the crude 8-methyldecanoic acid in 150 mL of methanol in a 250 mL round-bottom flask.
- Carefully add 2 mL of concentrated sulfuric acid.
- Reflux the mixture for 4 hours.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

- Dissolve the residue in 100 mL of diethyl ether and wash with saturated NaHCO<sub>3</sub> solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain methyl 8-methyldecanoate.[5] Purify by vacuum distillation if necessary.

## Part 2: Stereoselective Synthesis of Methyl 3-hydroxy-8-methyldecanoate

This section details the introduction of the hydroxyl group at the C3 position with stereochemical control. The chosen method is the asymmetric reduction of a  $\beta$ -keto ester, which is a highly reliable and enantioselective transformation.[6][7]

### Step 3: Synthesis of Methyl 3-oxo-8-methyldecanoate

The  $\beta$ -keto ester is prepared via a Claisen condensation reaction.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
Methyl 8-methyldecanoate	200.32	10.0 g	49.9
Methyl acetate	74.08	7.4 g	99.8
Sodium methoxide (25% in MeOH)	54.02	23.7 mL	104.8
Diethyl ether	74.12	150 mL	-
1 M HCl	-	As needed	-
Saturated NaHCO <sub>3</sub> solution	-	50 mL	-
Anhydrous MgSO <sub>4</sub>	120.37	5 g	-

Procedure:

- In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve methyl 8-methyldecanoate (10.0 g, 49.9 mmol) and methyl acetate (7.4 g, 99.8 mmol) in 50 mL of anhydrous diethyl ether.
- Slowly add sodium methoxide solution (23.7 mL, 104.8 mmol) to the stirred solution at room temperature.
- Reflux the mixture for 6 hours.
- Cool the reaction to 0 °C and carefully acidify with 1 M HCl to pH ~5.
- Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
- Wash the combined organic layers with saturated NaHCO<sub>3</sub> solution and brine, then dry over anhydrous MgSO<sub>4</sub>.
- Concentrate under reduced pressure to yield crude methyl 3-oxo-8-methyldecanoate, which can be purified by column chromatography.

## Step 4: Asymmetric Reduction to Methyl (R)-3-hydroxy-8-methyldecanoate

The enantioselective reduction of the  $\beta$ -keto ester is achieved using a chiral ruthenium catalyst. The Noyori asymmetric transfer hydrogenation is a well-established method for this transformation.<sup>[8][9]</sup>

Substrate [label="Methyl 3-oxo-8-methyldecanoate"]; Catalyst [label="(S,S)-RuCl(p-cymene) (TsDPEN)"]; Reagent [label="HCOOH/NEt<sub>3</sub>"]; Product [label="(R)-Methyl 3-hydroxy-8-methyldecanoate"];

Substrate -> Product; Catalyst -> Product [arrowhead=none, style=dashed]; Reagent -> Product [arrowhead=none, style=dashed]; }

Asymmetric transfer hydrogenation of the  $\beta$ -keto ester.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
Methyl 3-oxo-8-methyldecanoate	214.30	5.0 g	23.3
(S,S)-RuCl(p-cymene) (TsDPEN)	640.17	149 mg	0.233
Formic acid	46.03	5.4 g (4.4 mL)	116.5
Triethylamine	101.19	5.9 g (8.1 mL)	58.3
Dichloromethane (DCM)	84.93	100 mL	-
Water	18.02	100 mL	-
Anhydrous Na <sub>2</sub> SO <sub>4</sub>	142.04	5 g	-

#### Procedure:

- In a 250 mL round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by combining formic acid (5.4 g) and triethylamine (5.9 g).
- Dissolve methyl 3-oxo-8-methyldecanoate (5.0 g, 23.3 mmol) and the (S,S)-RuCl(p-cymene) (TsDPEN) catalyst (149 mg, 0.233 mmol, 1 mol%) in the formic acid/triethylamine mixture.
- Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with 100 mL of dichloromethane and wash with water (3 x 50 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl (R)-3-hydroxy-8-methyldecanoate.

## Characterization

The final product and key intermediates should be characterized by standard analytical techniques:

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the final product.
- Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.

## Concluding Remarks

This guide provides a detailed and scientifically grounded protocol for the total synthesis of **methyl 3-hydroxy-8-methyldecanoate**. The outlined synthetic route is based on well-established and reliable chemical transformations, with a focus on achieving high stereoselectivity in the key hydroxyl group introduction step. The use of asymmetric transfer hydrogenation offers a practical and efficient method for obtaining the desired chiral product. Researchers are encouraged to optimize reaction conditions as needed and to rigorously characterize all intermediates and the final product to ensure purity and stereochemical integrity.

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